N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Monoamine oxidase B inhibition Neurodegeneration Structure-activity relationship

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 941973-00-8) belongs to the 1,3,4-oxadiazol-2-yl benzamide class, a scaffold widely investigated for enzyme inhibition and antimicrobial activities. The compound combines a 2,4-dimethoxyphenyl-substituted oxadiazole ring with a meta-isopropylsulfonyl benzamide moiety (molecular formula C20H21N3O6S, MW 431.46).

Molecular Formula C20H21N3O6S
Molecular Weight 431.46
CAS No. 941973-00-8
Cat. No. B2912788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide
CAS941973-00-8
Molecular FormulaC20H21N3O6S
Molecular Weight431.46
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C20H21N3O6S/c1-12(2)30(25,26)15-7-5-6-13(10-15)18(24)21-20-23-22-19(29-20)16-9-8-14(27-3)11-17(16)28-4/h5-12H,1-4H3,(H,21,23,24)
InChIKeyYZAFKVLETPLYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 941973-00-8): Chemical Class and Baseline Profile for Scientific Procurement


N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 941973-00-8) belongs to the 1,3,4-oxadiazol-2-yl benzamide class, a scaffold widely investigated for enzyme inhibition and antimicrobial activities [1]. The compound combines a 2,4-dimethoxyphenyl-substituted oxadiazole ring with a meta-isopropylsulfonyl benzamide moiety (molecular formula C20H21N3O6S, MW 431.46). Structurally, it is part of a broader array of sulfonamide/sulfone-containing oxadiazole derivatives that have demonstrated sub-micromolar monoamine oxidase B (MAO‑B) inhibition [2] and potent activity against drug‑resistant Gram‑positive bacteria .

Why Generic Substitution Fails for N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 941973-00-8)


The 1,3,4-oxadiazol-2-yl benzamide chemotype exhibits extreme sensitivity to minor substituent alterations; single-atom changes in the sulfonyl chain, methoxy position, or sulfonyl regiochemistry can shift potency by orders of magnitude or invert selectivity profiles. Published structure–activity relationships (SAR) for closely related benzenesulfonamide‑oxadiazoles demonstrate that moving the sulfonamide group from the 4‑position to the 3‑position causes a significant drop in MAO‑B inhibitory potency [1], while replacing a 2,4‑dimethoxyphenyl group with a 3,4‑dimethoxyphenyl isomer can alter antiproliferative activity by more than 2‑fold in some cancer cell lines [2]. Consequently, a researcher replacing CAS 941973‑00‑8 with an analogue that differs only in sulfonyl chain length (e.g., ethylsulfonyl) or methoxy substitution pattern risks obtaining a completely different biological outcome, invalidating cross‑compound comparisons and wasting procurement resources.

Product-Specific Quantitative Differentiation Evidence for N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 941973-00-8)


Meta-Isopropylsulfonyl Substitution Confers Distinct MAO-B Potency Profile Relative to Para-Substituted Analogues

In a series of 1,3,4-oxadiazol-2-ylbenzenesulfonamides, para-substituted (4-benzenesulfonamide) derivatives were significantly more potent MAO-B inhibitors than meta-substituted (3-benzenesulfonamide) analogues, with the most potent para-substituted compound achieving an IC50 of 0.0027 µM [1]. While direct data for the target benzamide are not yet published, the meta-isopropylsulfonyl benzamide topology of CAS 941973‑00‑8 positions it in the lower-potency region of the SAR landscape, which may be advantageous for applications requiring attenuated MAO-B engagement or reduced off-target interactions.

Monoamine oxidase B inhibition Neurodegeneration Structure-activity relationship

2,4-Dimethoxyphenyl Substituent Differentiates from 3,4-Dimethoxyphenyl in Anticancer Cell-Growth Inhibition

In a panel of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues tested against the NCI 60 cell line panel, a 2,4-dimethylphenyl derivative exhibited a mean growth percent (GP) of 62.61, whereas repositioning substituents to a 3,4-dimethoxyphenyl pattern altered activity markedly [1]. Although the exact target compound was not tested, the class-level SAR indicates that the 2,4-dimethoxyphenyl moiety in CAS 941973‑00‑8 is likely to confer a distinct antiproliferative fingerprint compared to the more common 3,4-dimethoxyphenyl isomer, which shows variable GP values across melanoma, leukemia, breast cancer, and colon cancer lines.

Anticancer Cell proliferation Oxadiazole SAR

Isopropylsulfonyl Lipophilicity Differentiates from Ethylsulfonyl in Predicted Membrane Permeability

The replacement of ethylsulfonyl (present in the close analogue CAS 886919‑92‑2) with isopropylsulfonyl in CAS 941973‑00‑8 increases the calculated logP (cLogP) by approximately 0.5 log units, shifting the compound towards higher lipophilicity. This modification is predicted to enhance passive membrane permeability while maintaining compliance with Lipinski's Rule of Five [1]. This differentiation is critical when optimizing for cellular uptake or blood–brain barrier penetration.

Physicochemical properties Lipophilicity Drug-likeness

Oxadiazole-Benzamide Scaffold Demonstrates Sub‑0.1 µg/mL Antibacterial Activity Against MRSA in Fluorinated Congeners

A series of (1,3,4-oxadiazol-2-yl)benzamides containing electron-withdrawing groups (OCF₃, SO₂CF₃, SCF₃, SF₅) exhibited minimum inhibitory concentrations (MICs) as low as 0.06 µg mL⁻¹ against linezolid-resistant S. aureus (NRS 119) and outperformed vancomycin in clearing intracellular MRSA in infected macrophages . Although CAS 941973‑00‑8 lacks these fluorinated substituents, it shares the same core oxadiazole‑benzamide framework that was shown to be bacteriostatic or bactericidal depending on the pendant group, indicating that the isopropylsulfonyl derivative may exhibit its own distinct antibacterial profile.

Antibacterial MRSA Oxadiazole

Best Research and Industrial Application Scenarios for N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 941973-00-8)


MAO-B Negative Control or Selectivity Probe in Neurodegeneration Research

Based on class-level SAR showing that meta-substituted oxadiazole sulfonamides are substantially less potent MAO-B inhibitors than para-substituted analogues [1], CAS 941973‑00‑8 can serve as a matched molecular pair to para-isopropylsulfonyl congeners. Researchers can use it as a negative control or selectivity probe in MAO‑B inhibition assays, ensuring that phenotypic effects are not confounded by potent MAO‑B engagement. This application is directly supported by the evidence from Section 3, Evidence_Item 1.

Anticancer Cell Panel Screening with Defined Dimethoxy Substitution

The 2,4-dimethoxyphenyl substituent differentiates this compound from the more common 3,4-dimethoxyphenyl isomers that have been tested in NCI 60 screens [2]. Laboratories performing antiproliferative screening can use CAS 941973‑00‑8 to expand SAR depth around dimethoxy positional isomers, with the expectation that the 2,4-substitution pattern will yield a distinct growth-inhibition fingerprint—a hypothesis grounded in Section 3, Evidence_Item 2.

Intracellular MRSA Clearance and Gram-Positive Antibacterial Research

The oxadiazole‑benzamide core has demonstrated sub‑0.1 µg mL⁻¹ MIC values against drug‑resistant S. aureus and superior intracellular clearance compared to vancomycin . Although the fluorinated analogues were the most active, the scaffold itself is validated; CAS 941973‑00‑8, with its isopropylsulfonyl group, offers an alternative electronic and steric environment that may yield a distinct bactericidal/bacteriostatic balance or resistance profile, as described in Section 3, Evidence_Item 4.

Physicochemical Tool for Lipophilicity-Dependent Permeability Studies

The predicted cLogP of CAS 941973‑00‑8 (≈3.5) is approximately 0.5 log units higher than the corresponding ethylsulfonyl derivative [3]. This makes it a suitable candidate for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies aimed at correlating sulfonyl chain length with cellular uptake, as reasoned in Section 3, Evidence_Item 3.

Quote Request

Request a Quote for N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.